AT-076

Description

Properties

CAS No. |

1657028-64-2 |

|---|---|

Molecular Formula |

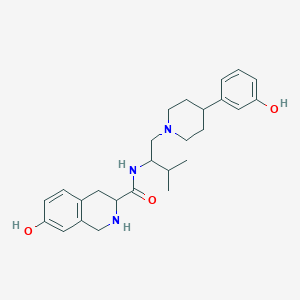

C26H35N3O3 |

Molecular Weight |

437.6 g/mol |

IUPAC Name |

(3R)-7-hydroxy-N-[(2S)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |

InChI |

InChI=1S/C26H35N3O3/c1-17(2)25(16-29-10-8-18(9-11-29)19-4-3-5-22(30)12-19)28-26(32)24-14-20-6-7-23(31)13-21(20)15-27-24/h3-7,12-13,17-18,24-25,27,30-31H,8-11,14-16H2,1-2H3,(H,28,32)/t24-,25-/m1/s1 |

InChI Key |

LGYDWJJZDCXEOV-JWQCQUIFSA-N |

Isomeric SMILES |

CC(C)[C@@H](CN1CCC(CC1)C2=CC(=CC=C2)O)NC(=O)[C@H]3CC4=C(CN3)C=C(C=C4)O |

Canonical SMILES |

CC(C)C(CN1CCC(CC1)C2=CC(=CC=C2)O)NC(=O)C3CC4=C(CN3)C=C(C=C4)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AT-076; AT 076; AT076. |

Origin of Product |

United States |

Foundational & Exploratory

AT-076: A Technical Whitepaper on a Novel Pan-Opioid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-076 is a novel small-molecule, non-selective antagonist of all four opioid receptor subtypes: mu (μ), delta (δ), kappa (κ), and the nociceptin (B549756)/orphanin FQ (NOP) receptor.[1][2] This document provides a comprehensive technical overview of this compound, summarizing its binding affinity, functional antagonism, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables for comparative analysis. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding. It is important to note that, based on extensive literature review, no in vivo efficacy, pharmacokinetic, or comprehensive toxicology data for this compound are publicly available at this time.

Introduction

The opioid system, comprising four G protein-coupled receptors (GPCRs) - MOP, DOP, KOP, and NOP - plays a critical role in a myriad of physiological processes, most notably pain modulation, mood, and reward. While selective opioid receptor ligands have been instrumental in dissecting the individual roles of these receptors, there is a growing interest in the therapeutic potential of pan-opioid ligands that modulate all four receptors. This compound has emerged as a significant research tool in this context, being the first small-molecule antagonist to exhibit nanomolar affinity across all four opioid receptor subtypes.[1][2] Its unique pharmacological profile makes it a valuable probe for studying the integrated function of the opioid system and a potential lead for the development of novel therapeutics.

In Vitro Pharmacology

The in vitro characterization of this compound has been pivotal in establishing its profile as a pan-opioid receptor antagonist. The key quantitative metrics for its binding affinity and functional antagonism are summarized below.

Receptor Binding Affinity

The binding affinity of this compound for the human MOP, DOP, KOP, and NOP receptors was determined through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) values quantify the affinity of this compound for each receptor.

Table 1: this compound Opioid Receptor Binding Affinities (Ki)

| Receptor Subtype | Radioligand | Ki (nM) |

| Mu (μ) | [3H]DAMGO | 1.67 ± 0.6 |

| Delta (δ) | [3H]Naltrindole | 19.6 ± 1.3 |

| Kappa (κ) | [3H]U-69,593 | 1.14 ± 0.63 |

| NOP | [3H]Nociceptin | 1.75 ± 0.74 |

| Data sourced from Zaveri et al., 2015.[1] |

Functional Antagonism

The functional activity of this compound was assessed using the [35S]GTPγS binding assay, which measures G protein activation upon receptor stimulation. This compound demonstrated no agonist activity at any of the four opioid receptors. Its antagonist potency was determined by its ability to inhibit agonist-stimulated [35S]GTPγS binding.

Table 2: this compound Functional Antagonist Potency (IC50 and Ke)

| Receptor Subtype | Agonist | This compound IC50 (nM) | Antagonist Ke (nM) | Mechanism of Antagonism |

| Mu (μ) | DAMGO | 2.9 ± 1.1 | 1.2 ± 0.4 | Competitive |

| Delta (δ) | SNC80 | 25.4 ± 8.2 | 11.2 ± 3.6 | Competitive |

| Kappa (κ) | U-69,593 | 3.8 ± 1.4 | - | Noncompetitive |

| NOP | Nociceptin | 2.1 ± 0.6 | - | Noncompetitive |

| Data sourced from Zaveri et al., 2015. |

This compound acts as a competitive antagonist at the MOP and DOP receptors, and as a noncompetitive antagonist at the KOP and NOP receptors.

Experimental Protocols

The following sections detail the methodologies employed in the in vitro characterization of this compound, as described in the primary literature.

Radioligand Binding Assays

These assays were performed to determine the binding affinity (Ki) of this compound for each opioid receptor subtype.

-

Cell Membranes: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human MOP, DOP, KOP, or NOP receptors.

-

Radioligands:

-

MOP: [3H]DAMGO

-

DOP: [3H]Naltrindole

-

KOP: [3H]U-69,593

-

NOP: [3H]Nociceptin

-

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

Cell membranes were incubated with a fixed concentration of the respective radioligand and varying concentrations of this compound.

-

Incubation was carried out at 25°C for 60-90 minutes.

-

Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone (B1662785) for MOP, DOP, KOP; unlabeled nociceptin for NOP).

-

The reaction was terminated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

-

Data Analysis: The IC50 values (concentration of this compound that inhibits 50% of radioligand binding) were determined by non-linear regression analysis. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assays

This assay was used to determine the functional antagonist activity of this compound.

-

Cell Membranes: Membranes from CHO cells stably expressing the human MOP, DOP, KOP, or NOP receptors were used.

-

Reagents:

-

[35S]GTPγS

-

GDP

-

Agonists: DAMGO (MOP), SNC80 (DOP), U-69,593 (KOP), Nociceptin (NOP)

-

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA, pH 7.4.

-

Procedure:

-

Cell membranes were pre-incubated with varying concentrations of this compound.

-

A fixed concentration of the respective agonist was added to stimulate the receptors.

-

[35S]GTPγS and GDP were added to the mixture.

-

The reaction was incubated at 30°C for 60 minutes.

-

The assay was terminated by rapid filtration.

-

The amount of bound [35S]GTPγS was determined by scintillation counting.

-

-

Data Analysis: The IC50 values for the inhibition of agonist-stimulated [35S]GTPγS binding were determined. For competitive antagonists, the equilibrium dissociation constant (Ke) was calculated using the Gaddum equation.

Signaling Pathways

This compound, as an antagonist, blocks the canonical G protein-coupled signaling pathways activated by endogenous or exogenous opioid agonists.

Structure-Activity Relationship (SAR)

The discovery of this compound was a result of systematic SAR studies. It was derived from the selective KOP antagonist, JDTic. The key structural modification was the removal of the 3,4-dimethyl groups from the trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold of JDTic. This modification led to a significant increase in affinity for the NOP receptor and maintained high affinity for the MOP, DOP, and KOP receptors, thus creating a pan-antagonist profile.

In Vivo Pharmacology and Pharmacokinetics

A comprehensive search of the scientific literature and public databases did not yield any specific in vivo efficacy, safety, or pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) data for this compound. The existing research has been confined to its in vitro characterization. Therefore, the in vivo properties of this compound remain to be elucidated.

Conclusion

This compound is a potent pan-opioid receptor antagonist with nanomolar affinity for all four receptor subtypes. Its in vitro pharmacological profile has been well-characterized, revealing competitive antagonism at MOP and DOP receptors and noncompetitive antagonism at KOP and NOP receptors. The detailed experimental protocols provided herein offer a basis for the replication and extension of these findings. The lack of publicly available in vivo and pharmacokinetic data highlights a critical gap in the understanding of this compound and presents an opportunity for future research to explore its physiological effects and therapeutic potential. The unique pharmacology of this compound makes it an invaluable tool for investigating the integrated roles of the opioid system in health and disease.

References

AT-076: A Technical Whitepaper on a Novel Pan-Opioid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-076 is a novel small-molecule, non-selective antagonist of all four opioid receptor subtypes: mu (μ), delta (δ), kappa (κ), and the nociceptin/orphanin FQ (NOP) receptor.[1][2] This document provides a comprehensive technical overview of this compound, summarizing its binding affinity, functional antagonism, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables for comparative analysis. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding. It is important to note that, based on extensive literature review, no in vivo efficacy, pharmacokinetic, or comprehensive toxicology data for this compound are publicly available at this time.

Introduction

The opioid system, comprising four G protein-coupled receptors (GPCRs) - MOP, DOP, KOP, and NOP - plays a critical role in a myriad of physiological processes, most notably pain modulation, mood, and reward. While selective opioid receptor ligands have been instrumental in dissecting the individual roles of these receptors, there is a growing interest in the therapeutic potential of pan-opioid ligands that modulate all four receptors. This compound has emerged as a significant research tool in this context, being the first small-molecule antagonist to exhibit nanomolar affinity across all four opioid receptor subtypes.[1][2] Its unique pharmacological profile makes it a valuable probe for studying the integrated function of the opioid system and a potential lead for the development of novel therapeutics.

In Vitro Pharmacology

The in vitro characterization of this compound has been pivotal in establishing its profile as a pan-opioid receptor antagonist. The key quantitative metrics for its binding affinity and functional antagonism are summarized below.

Receptor Binding Affinity

The binding affinity of this compound for the human MOP, DOP, KOP, and NOP receptors was determined through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) values quantify the affinity of this compound for each receptor.

Table 1: this compound Opioid Receptor Binding Affinities (Ki)

| Receptor Subtype | Radioligand | Ki (nM) |

| Mu (μ) | [3H]DAMGO | 1.67 ± 0.6 |

| Delta (δ) | [3H]Naltrindole | 19.6 ± 1.3 |

| Kappa (κ) | [3H]U-69,593 | 1.14 ± 0.63 |

| NOP | [3H]Nociceptin | 1.75 ± 0.74 |

| Data sourced from Zaveri et al., 2015.[1] |

Functional Antagonism

The functional activity of this compound was assessed using the [35S]GTPγS binding assay, which measures G protein activation upon receptor stimulation. This compound demonstrated no agonist activity at any of the four opioid receptors. Its antagonist potency was determined by its ability to inhibit agonist-stimulated [35S]GTPγS binding.

Table 2: this compound Functional Antagonist Potency (IC50 and Ke)

| Receptor Subtype | Agonist | This compound IC50 (nM) | Antagonist Ke (nM) | Mechanism of Antagonism |

| Mu (μ) | DAMGO | 2.9 ± 1.1 | 1.2 ± 0.4 | Competitive |

| Delta (δ) | SNC80 | 25.4 ± 8.2 | 11.2 ± 3.6 | Competitive |

| Kappa (κ) | U-69,593 | 3.8 ± 1.4 | - | Noncompetitive |

| NOP | Nociceptin | 2.1 ± 0.6 | - | Noncompetitive |

| Data sourced from Zaveri et al., 2015. |

This compound acts as a competitive antagonist at the MOP and DOP receptors, and as a noncompetitive antagonist at the KOP and NOP receptors.

Experimental Protocols

The following sections detail the methodologies employed in the in vitro characterization of this compound, as described in the primary literature.

Radioligand Binding Assays

These assays were performed to determine the binding affinity (Ki) of this compound for each opioid receptor subtype.

-

Cell Membranes: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human MOP, DOP, KOP, or NOP receptors.

-

Radioligands:

-

MOP: [3H]DAMGO

-

DOP: [3H]Naltrindole

-

KOP: [3H]U-69,593

-

NOP: [3H]Nociceptin

-

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

Cell membranes were incubated with a fixed concentration of the respective radioligand and varying concentrations of this compound.

-

Incubation was carried out at 25°C for 60-90 minutes.

-

Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone for MOP, DOP, KOP; unlabeled nociceptin for NOP).

-

The reaction was terminated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

-

Data Analysis: The IC50 values (concentration of this compound that inhibits 50% of radioligand binding) were determined by non-linear regression analysis. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assays

This assay was used to determine the functional antagonist activity of this compound.

-

Cell Membranes: Membranes from CHO cells stably expressing the human MOP, DOP, KOP, or NOP receptors were used.

-

Reagents:

-

[35S]GTPγS

-

GDP

-

Agonists: DAMGO (MOP), SNC80 (DOP), U-69,593 (KOP), Nociceptin (NOP)

-

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA, pH 7.4.

-

Procedure:

-

Cell membranes were pre-incubated with varying concentrations of this compound.

-

A fixed concentration of the respective agonist was added to stimulate the receptors.

-

[35S]GTPγS and GDP were added to the mixture.

-

The reaction was incubated at 30°C for 60 minutes.

-

The assay was terminated by rapid filtration.

-

The amount of bound [35S]GTPγS was determined by scintillation counting.

-

-

Data Analysis: The IC50 values for the inhibition of agonist-stimulated [35S]GTPγS binding were determined. For competitive antagonists, the equilibrium dissociation constant (Ke) was calculated using the Gaddum equation.

Signaling Pathways

This compound, as an antagonist, blocks the canonical G protein-coupled signaling pathways activated by endogenous or exogenous opioid agonists.

Structure-Activity Relationship (SAR)

The discovery of this compound was a result of systematic SAR studies. It was derived from the selective KOP antagonist, JDTic. The key structural modification was the removal of the 3,4-dimethyl groups from the trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold of JDTic. This modification led to a significant increase in affinity for the NOP receptor and maintained high affinity for the MOP, DOP, and KOP receptors, thus creating a pan-antagonist profile.

In Vivo Pharmacology and Pharmacokinetics

A comprehensive search of the scientific literature and public databases did not yield any specific in vivo efficacy, safety, or pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) data for this compound. The existing research has been confined to its in vitro characterization. Therefore, the in vivo properties of this compound remain to be elucidated.

Conclusion

This compound is a potent pan-opioid receptor antagonist with nanomolar affinity for all four receptor subtypes. Its in vitro pharmacological profile has been well-characterized, revealing competitive antagonism at MOP and DOP receptors and noncompetitive antagonism at KOP and NOP receptors. The detailed experimental protocols provided herein offer a basis for the replication and extension of these findings. The lack of publicly available in vivo and pharmacokinetic data highlights a critical gap in the understanding of this compound and presents an opportunity for future research to explore its physiological effects and therapeutic potential. The unique pharmacology of this compound makes it an invaluable tool for investigating the integrated roles of the opioid system in health and disease.

References

AT-076: A Comprehensive Analysis of its Binding Affinity and Functional Profile at Opioid Receptors

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity and functional characteristics of AT-076, a novel compound with significant implications for opioid receptor research and drug development. The following sections detail its binding profile at the mu (μ), delta (δ), kappa (κ), and nociceptin/orphanin FQ (NOP) receptors, the experimental methodologies used for these determinations, and the associated signaling pathways. This document is intended for researchers, scientists, and professionals in the field of pharmacology and drug development.

Binding Affinity of this compound

This compound has been identified as a potent pan antagonist, exhibiting high nanomolar binding affinity across all four major opioid receptor subtypes.[1] This broad-spectrum activity distinguishes it from many existing opioid ligands, which often show selectivity for one or two receptor types.

Quantitative Binding Data

The equilibrium dissociation constants (Kᵢ) of this compound for the human mu, delta, kappa, and NOP receptors are summarized in the table below. These values were determined through competitive radioligand binding assays.

| Receptor Subtype | Binding Affinity (Kᵢ) in nM |

| Mu (μ) | 1.67 ± 0.6 |

| Delta (δ) | 19.6 ± 1.3 |

| Kappa (κ) | 1.14 ± 0.63 |

| NOP | 1.75 ± 0.74 |

| Data sourced from studies on cloned human opioid receptors expressed in cell lines.[1] |

In functional assays, specifically the [³⁵S]GTPγS binding assay, this compound demonstrated no intrinsic agonist activity at any of the four opioid receptors, confirming its antagonist profile.[1] Interestingly, further characterization revealed that this compound acts as a competitive antagonist at the mu and delta receptors, while exhibiting a noncompetitive antagonist profile at the kappa and NOP receptors.[1]

Experimental Protocols

The determination of binding affinity and functional activity of ligands such as this compound relies on standardized and rigorous experimental protocols. The following sections outline the general methodologies for radioligand binding assays and functional [³⁵S]GTPγS binding assays.

Radioligand Binding Assay (for determining Binding Affinity)

This assay quantifies the affinity of a ligand for a specific receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of an unlabeled test compound (e.g., this compound).

Materials:

-

Cell membranes prepared from cell lines stably expressing the opioid receptor of interest (μ, δ, κ, or NOP).

-

A high-affinity radioligand specific for the receptor subtype being tested.

-

Unlabeled test compound (this compound) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the specific radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The mixture is incubated for a sufficient period at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.[2]

[³⁵S]GTPγS Binding Assay (for determining Functional Activity)

This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding.

Objective: To determine if a test compound acts as an agonist, antagonist, or inverse agonist.

Materials:

-

Cell membranes with the receptor of interest.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

Test compound (this compound).

-

Assay buffer (typically containing Mg²⁺ and NaCl).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Pre-incubation (for antagonist testing): To test for antagonist activity, membranes are pre-incubated with the test compound (this compound) before the addition of a known agonist.

-

Incubation: Membranes are incubated in the assay buffer with GDP, [³⁵S]GTPγS, and the test compound (or agonist for antagonist testing). Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the coupled G-protein.

-

Equilibrium: The reaction is allowed to proceed for a defined time at a specific temperature (e.g., 30°C for 60 minutes).

-

Separation: The reaction is terminated by rapid filtration, and the filters are washed to remove unbound [³⁵S]GTPγS.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins, which are retained on the filter with the membranes, is measured by scintillation counting.

-

Data Analysis: An increase in [³⁵S]GTPγS binding compared to basal levels indicates agonist activity. A lack of increase indicates no agonist activity. If the compound inhibits the agonist-stimulated increase in binding, it is classified as an antagonist.

Opioid Receptor Signaling Pathways

All four opioid receptors (μ, δ, κ, and NOP) are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o). Activation of these receptors initiates a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release.

Mu-Opioid Receptor (MOR) Signaling

Activation of MOR by an agonist leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, and inhibit voltage-gated calcium channels, reducing neurotransmitter release. MOR signaling can also involve β-arrestin recruitment, which mediates receptor desensitization and internalization, and can also initiate distinct signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.

Delta-Opioid Receptor (DOR) Signaling

Similar to MOR, DOR activation leads to the inhibition of adenylyl cyclase and modulation of ion channels through the action of Gαi/o and Gβγ subunits. DOR signaling is also known to activate various kinase cascades, including the PI3K/Akt and MAPK pathways. Receptor desensitization and internalization are key regulatory mechanisms for DOR signaling, often mediated by β-arrestin.

Kappa-Opioid Receptor (KOR) Signaling

The canonical signaling pathway for KOR involves Gαi/o-mediated inhibition of adenylyl cyclase and modulation of calcium and potassium channels. KOR activation is also strongly linked to the activation of MAPK pathways, particularly p38 and JNK. The recruitment of β-arrestin to the phosphorylated KOR is a crucial step in desensitization and internalization, and it also mediates some of the downstream signaling, such as p38 MAPK activation.

NOP Receptor Signaling

The NOP receptor, upon activation by its endogenous ligand nociceptin/orphanin FQ, also couples to Gαi/o proteins to inhibit adenylyl cyclase and reduce intracellular cAMP. This leads to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. NOP receptor signaling also involves the activation of several kinase cascades, including PLC, PKC, and various MAPKs such as ERK, p38, and JNK. Similar to other opioid receptors, β-arrestin plays a role in the desensitization and internalization of the NOP receptor.

References

AT-076: A Comprehensive Analysis of its Binding Affinity and Functional Profile at Opioid Receptors

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity and functional characteristics of AT-076, a novel compound with significant implications for opioid receptor research and drug development. The following sections detail its binding profile at the mu (μ), delta (δ), kappa (κ), and nociceptin/orphanin FQ (NOP) receptors, the experimental methodologies used for these determinations, and the associated signaling pathways. This document is intended for researchers, scientists, and professionals in the field of pharmacology and drug development.

Binding Affinity of this compound

This compound has been identified as a potent pan antagonist, exhibiting high nanomolar binding affinity across all four major opioid receptor subtypes.[1] This broad-spectrum activity distinguishes it from many existing opioid ligands, which often show selectivity for one or two receptor types.

Quantitative Binding Data

The equilibrium dissociation constants (Kᵢ) of this compound for the human mu, delta, kappa, and NOP receptors are summarized in the table below. These values were determined through competitive radioligand binding assays.

| Receptor Subtype | Binding Affinity (Kᵢ) in nM |

| Mu (μ) | 1.67 ± 0.6 |

| Delta (δ) | 19.6 ± 1.3 |

| Kappa (κ) | 1.14 ± 0.63 |

| NOP | 1.75 ± 0.74 |

| Data sourced from studies on cloned human opioid receptors expressed in cell lines.[1] |

In functional assays, specifically the [³⁵S]GTPγS binding assay, this compound demonstrated no intrinsic agonist activity at any of the four opioid receptors, confirming its antagonist profile.[1] Interestingly, further characterization revealed that this compound acts as a competitive antagonist at the mu and delta receptors, while exhibiting a noncompetitive antagonist profile at the kappa and NOP receptors.[1]

Experimental Protocols

The determination of binding affinity and functional activity of ligands such as this compound relies on standardized and rigorous experimental protocols. The following sections outline the general methodologies for radioligand binding assays and functional [³⁵S]GTPγS binding assays.

Radioligand Binding Assay (for determining Binding Affinity)

This assay quantifies the affinity of a ligand for a specific receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of an unlabeled test compound (e.g., this compound).

Materials:

-

Cell membranes prepared from cell lines stably expressing the opioid receptor of interest (μ, δ, κ, or NOP).

-

A high-affinity radioligand specific for the receptor subtype being tested.

-

Unlabeled test compound (this compound) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the specific radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The mixture is incubated for a sufficient period at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.[2]

[³⁵S]GTPγS Binding Assay (for determining Functional Activity)

This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding.

Objective: To determine if a test compound acts as an agonist, antagonist, or inverse agonist.

Materials:

-

Cell membranes with the receptor of interest.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

Test compound (this compound).

-

Assay buffer (typically containing Mg²⁺ and NaCl).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Pre-incubation (for antagonist testing): To test for antagonist activity, membranes are pre-incubated with the test compound (this compound) before the addition of a known agonist.

-

Incubation: Membranes are incubated in the assay buffer with GDP, [³⁵S]GTPγS, and the test compound (or agonist for antagonist testing). Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the coupled G-protein.

-

Equilibrium: The reaction is allowed to proceed for a defined time at a specific temperature (e.g., 30°C for 60 minutes).

-

Separation: The reaction is terminated by rapid filtration, and the filters are washed to remove unbound [³⁵S]GTPγS.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins, which are retained on the filter with the membranes, is measured by scintillation counting.

-

Data Analysis: An increase in [³⁵S]GTPγS binding compared to basal levels indicates agonist activity. A lack of increase indicates no agonist activity. If the compound inhibits the agonist-stimulated increase in binding, it is classified as an antagonist.

Opioid Receptor Signaling Pathways

All four opioid receptors (μ, δ, κ, and NOP) are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o). Activation of these receptors initiates a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release.

Mu-Opioid Receptor (MOR) Signaling

Activation of MOR by an agonist leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, and inhibit voltage-gated calcium channels, reducing neurotransmitter release. MOR signaling can also involve β-arrestin recruitment, which mediates receptor desensitization and internalization, and can also initiate distinct signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.

Delta-Opioid Receptor (DOR) Signaling

Similar to MOR, DOR activation leads to the inhibition of adenylyl cyclase and modulation of ion channels through the action of Gαi/o and Gβγ subunits. DOR signaling is also known to activate various kinase cascades, including the PI3K/Akt and MAPK pathways. Receptor desensitization and internalization are key regulatory mechanisms for DOR signaling, often mediated by β-arrestin.

Kappa-Opioid Receptor (KOR) Signaling

The canonical signaling pathway for KOR involves Gαi/o-mediated inhibition of adenylyl cyclase and modulation of calcium and potassium channels. KOR activation is also strongly linked to the activation of MAPK pathways, particularly p38 and JNK. The recruitment of β-arrestin to the phosphorylated KOR is a crucial step in desensitization and internalization, and it also mediates some of the downstream signaling, such as p38 MAPK activation.

NOP Receptor Signaling

The NOP receptor, upon activation by its endogenous ligand nociceptin/orphanin FQ, also couples to Gαi/o proteins to inhibit adenylyl cyclase and reduce intracellular cAMP. This leads to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. NOP receptor signaling also involves the activation of several kinase cascades, including PLC, PKC, and various MAPKs such as ERK, p38, and JNK. Similar to other opioid receptors, β-arrestin plays a role in the desensitization and internalization of the NOP receptor.

References

Structure-activity relationship of AT-076 and its analogs

An In-Depth Technical Guide to the Structure-Activity Relationship of AT-076 and its Analogs for Researchers, Scientists, and Drug Development Professionals.

This compound is a pioneering opioid "pan" antagonist, exhibiting nanomolar affinity for all four opioid receptor subtypes: nociceptin (B549756) (NOP), kappa (KOP), mu (MOP), and delta (DOP).[1][2] This balanced antagonist profile makes it a valuable pharmacological tool and a lead compound for the development of novel therapeutics. This guide provides a detailed overview of the structure-activity relationships (SAR) of this compound and its analogs, summaries of quantitative data, experimental protocols, and visualizations of relevant biological pathways.

Core Structure and Derivation

This compound was developed from the selective KOP antagonist, JDTic. The key structural modification was the removal of the 3,4-dimethyl groups from the trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold of JDTic.[1][2] This modification unexpectedly increased the binding affinity for the NOP receptor by 10-fold and for the MOP and DOP receptors by 3-6 fold, leading to the creation of a potent pan antagonist.[2]

Structure-Activity Relationship (SAR) Analysis

The SAR of this compound and its analogs has been explored by systematically modifying key pharmacophoric groups. These modifications have revealed the structural requirements for affinity and selectivity at the four opioid receptors.

Modifications of the 7-Hydroxy Tetrahydroisoquinoline (Tic) Moiety

The 7-hydroxy group on the tetrahydroisoquinoline (Tic) portion of this compound is crucial for maintaining high affinity at all four opioid receptors. Removal of this hydroxyl group results in a significant decrease in binding affinity across the board.

Modifications of the 3-Hydroxyphenylpiperidine Moiety

Modifications to the 3-hydroxyphenylpiperidine moiety have yielded significant insights into the determinants of receptor selectivity.

-

Removal of the 3-Hydroxy Group : Removal of the 3-hydroxy group on the phenyl ring leads to a small decrease in affinity at NOP, MOP, and KOP receptors but a more substantial loss of affinity at the DOP receptor.

-

Substitution of the Phenyl Ring : Replacing the 3-hydroxyphenyl group with other hydrophobic moieties, such as cyclohexyl, indolinone, or indoline (B122111) rings, is generally not well-tolerated at the NOP receptor, indicating that the entire this compound scaffold is important for high NOP affinity. However, these modifications are better tolerated at the KOP and MOP receptors. This has allowed for the development of analogs with altered selectivity profiles, including highly selective KOP ligands.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki, nM) of this compound and its key analogs at the four opioid receptors.

Table 1: Binding Affinities of this compound and Parent Compound JDTic

| Compound | NOP Ki (nM) | KOP Ki (nM) | MOP Ki (nM) | DOP Ki (nM) |

| This compound | 1.75 ± 0.74 | 1.14 ± 0.63 | 1.67 ± 0.6 | 19.6 ± 1.3 |

| JDTic | 16.67 ± 0.76 | - | - | - |

Data from Zaveri et al., 2015.

Table 2: Structure-Activity Relationship of this compound Analogs

| Compound | Modification Description | NOP Ki (nM) | KOP Ki (nM) | MOP Ki (nM) | DOP Ki (nM) |

| 12 | 3-OH of phenylpiperidine retained | - | - | - | - |

| 14 | 3-hydroxyphenyl replaced with cyclohexyl | 84.4 ± 13.6 | 0.253 ± 0.015 | 2.79 ± 0.28 | 12.4 ± 8.0 |

| 15 | 3-hydroxyphenyl replaced with indolinone | - | - | - | - |

| 16 | 3-hydroxyphenyl replaced with indoline | 566 ± 129 | 0.371 ± 0.096 | 7.68 ± 0.52 | 137.6 ± 45 |

Data from Journigan et al., 2017. (Note: Some specific Ki values for compounds 12 and 15 were not explicitly provided in the abstract).

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound and its analogs.

Radioligand Binding Assays

These assays are used to determine the binding affinity of the compounds for the different opioid receptors.

-

Membrane Preparation : Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human MOP, DOP, KOP, or NOP receptors.

-

Assay Buffer : The assay is typically performed in a buffer containing 50 mM Tris-HCl, pH 7.4.

-

Radioligands : Specific radioligands are used for each receptor:

-

MOP: [³H]DAMGO

-

DOP: [³H]DPDPE

-

KOP: [³H]U69,593

-

NOP: [³H]nociceptin

-

-

Incubation : Membranes are incubated with the radioligand and varying concentrations of the test compound.

-

Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection : The amount of bound radioactivity is determined by liquid scintillation counting.

-

Data Analysis : The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assays

This assay is used to determine the functional activity of the compounds (i.e., whether they are agonists or antagonists).

-

Membrane Preparation : As with the binding assays, membranes from CHO cells expressing the opioid receptors are used.

-

Assay Buffer : The assay buffer typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

-

Incubation : Membranes are incubated with GDP, [³⁵S]GTPγS, an agonist for the specific receptor, and varying concentrations of the test compound.

-

Separation : The reaction is terminated, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS by filtration.

-

Detection : The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.

-

Data Analysis : For antagonists, the ability of the compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured. The equilibrium dissociation constant (Ke) is determined from the Schild equation. This compound has been shown to be a competitive antagonist at the MOP and DOP receptors and a noncompetitive antagonist at the NOP and KOP receptors.

Signaling Pathways and Mechanism of Action

This compound acts as an antagonist at all four opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of an antagonist like this compound prevents the receptor from being activated by endogenous or exogenous agonists, thereby inhibiting downstream signaling cascades.

Caption: Antagonistic action of this compound at opioid receptors.

The diagram above illustrates the mechanism of action of this compound. As an antagonist, it binds to the opioid receptor but does not induce the conformational change necessary for G-protein activation. This blocks the effects of agonists, thereby preventing the inhibition of adenylyl cyclase and the activation of the MAPK pathway, among other downstream effects.

Caption: Experimental workflow for SAR studies of this compound analogs.

This workflow outlines the typical process for evaluating the structure-activity relationships of new this compound analogs. It begins with the chemical synthesis of the compounds, followed by in vitro characterization of their binding and functional properties, which then informs further rounds of synthesis and optimization.

Conclusion

The study of this compound and its analogs has provided a deeper understanding of the molecular determinants of ligand recognition and selectivity at the four opioid receptors. The key finding that removal of the 3,4-dimethyl groups from a KOP-selective antagonist scaffold can produce a potent pan antagonist has opened up new avenues for the design of opioid ligands with desired polypharmacological profiles. The detailed SAR data presented in this guide serves as a valuable resource for researchers in the field of opioid pharmacology and drug discovery, facilitating the rational design of novel therapeutics with tailored activities at the opioid receptors.

References

Structure-activity relationship of AT-076 and its analogs

An In-Depth Technical Guide to the Structure-Activity Relationship of AT-076 and its Analogs for Researchers, Scientists, and Drug Development Professionals.

This compound is a pioneering opioid "pan" antagonist, exhibiting nanomolar affinity for all four opioid receptor subtypes: nociceptin (NOP), kappa (KOP), mu (MOP), and delta (DOP).[1][2] This balanced antagonist profile makes it a valuable pharmacological tool and a lead compound for the development of novel therapeutics. This guide provides a detailed overview of the structure-activity relationships (SAR) of this compound and its analogs, summaries of quantitative data, experimental protocols, and visualizations of relevant biological pathways.

Core Structure and Derivation

This compound was developed from the selective KOP antagonist, JDTic. The key structural modification was the removal of the 3,4-dimethyl groups from the trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold of JDTic.[1][2] This modification unexpectedly increased the binding affinity for the NOP receptor by 10-fold and for the MOP and DOP receptors by 3-6 fold, leading to the creation of a potent pan antagonist.[2]

Structure-Activity Relationship (SAR) Analysis

The SAR of this compound and its analogs has been explored by systematically modifying key pharmacophoric groups. These modifications have revealed the structural requirements for affinity and selectivity at the four opioid receptors.

Modifications of the 7-Hydroxy Tetrahydroisoquinoline (Tic) Moiety

The 7-hydroxy group on the tetrahydroisoquinoline (Tic) portion of this compound is crucial for maintaining high affinity at all four opioid receptors. Removal of this hydroxyl group results in a significant decrease in binding affinity across the board.

Modifications of the 3-Hydroxyphenylpiperidine Moiety

Modifications to the 3-hydroxyphenylpiperidine moiety have yielded significant insights into the determinants of receptor selectivity.

-

Removal of the 3-Hydroxy Group : Removal of the 3-hydroxy group on the phenyl ring leads to a small decrease in affinity at NOP, MOP, and KOP receptors but a more substantial loss of affinity at the DOP receptor.

-

Substitution of the Phenyl Ring : Replacing the 3-hydroxyphenyl group with other hydrophobic moieties, such as cyclohexyl, indolinone, or indoline rings, is generally not well-tolerated at the NOP receptor, indicating that the entire this compound scaffold is important for high NOP affinity. However, these modifications are better tolerated at the KOP and MOP receptors. This has allowed for the development of analogs with altered selectivity profiles, including highly selective KOP ligands.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki, nM) of this compound and its key analogs at the four opioid receptors.

Table 1: Binding Affinities of this compound and Parent Compound JDTic

| Compound | NOP Ki (nM) | KOP Ki (nM) | MOP Ki (nM) | DOP Ki (nM) |

| This compound | 1.75 ± 0.74 | 1.14 ± 0.63 | 1.67 ± 0.6 | 19.6 ± 1.3 |

| JDTic | 16.67 ± 0.76 | - | - | - |

Data from Zaveri et al., 2015.

Table 2: Structure-Activity Relationship of this compound Analogs

| Compound | Modification Description | NOP Ki (nM) | KOP Ki (nM) | MOP Ki (nM) | DOP Ki (nM) |

| 12 | 3-OH of phenylpiperidine retained | - | - | - | - |

| 14 | 3-hydroxyphenyl replaced with cyclohexyl | 84.4 ± 13.6 | 0.253 ± 0.015 | 2.79 ± 0.28 | 12.4 ± 8.0 |

| 15 | 3-hydroxyphenyl replaced with indolinone | - | - | - | - |

| 16 | 3-hydroxyphenyl replaced with indoline | 566 ± 129 | 0.371 ± 0.096 | 7.68 ± 0.52 | 137.6 ± 45 |

Data from Journigan et al., 2017. (Note: Some specific Ki values for compounds 12 and 15 were not explicitly provided in the abstract).

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound and its analogs.

Radioligand Binding Assays

These assays are used to determine the binding affinity of the compounds for the different opioid receptors.

-

Membrane Preparation : Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human MOP, DOP, KOP, or NOP receptors.

-

Assay Buffer : The assay is typically performed in a buffer containing 50 mM Tris-HCl, pH 7.4.

-

Radioligands : Specific radioligands are used for each receptor:

-

MOP: [³H]DAMGO

-

DOP: [³H]DPDPE

-

KOP: [³H]U69,593

-

NOP: [³H]nociceptin

-

-

Incubation : Membranes are incubated with the radioligand and varying concentrations of the test compound.

-

Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection : The amount of bound radioactivity is determined by liquid scintillation counting.

-

Data Analysis : The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assays

This assay is used to determine the functional activity of the compounds (i.e., whether they are agonists or antagonists).

-

Membrane Preparation : As with the binding assays, membranes from CHO cells expressing the opioid receptors are used.

-

Assay Buffer : The assay buffer typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

-

Incubation : Membranes are incubated with GDP, [³⁵S]GTPγS, an agonist for the specific receptor, and varying concentrations of the test compound.

-

Separation : The reaction is terminated, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS by filtration.

-

Detection : The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.

-

Data Analysis : For antagonists, the ability of the compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured. The equilibrium dissociation constant (Ke) is determined from the Schild equation. This compound has been shown to be a competitive antagonist at the MOP and DOP receptors and a noncompetitive antagonist at the NOP and KOP receptors.

Signaling Pathways and Mechanism of Action

This compound acts as an antagonist at all four opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of an antagonist like this compound prevents the receptor from being activated by endogenous or exogenous agonists, thereby inhibiting downstream signaling cascades.

Caption: Antagonistic action of this compound at opioid receptors.

The diagram above illustrates the mechanism of action of this compound. As an antagonist, it binds to the opioid receptor but does not induce the conformational change necessary for G-protein activation. This blocks the effects of agonists, thereby preventing the inhibition of adenylyl cyclase and the activation of the MAPK pathway, among other downstream effects.

Caption: Experimental workflow for SAR studies of this compound analogs.

This workflow outlines the typical process for evaluating the structure-activity relationships of new this compound analogs. It begins with the chemical synthesis of the compounds, followed by in vitro characterization of their binding and functional properties, which then informs further rounds of synthesis and optimization.

Conclusion

The study of this compound and its analogs has provided a deeper understanding of the molecular determinants of ligand recognition and selectivity at the four opioid receptors. The key finding that removal of the 3,4-dimethyl groups from a KOP-selective antagonist scaffold can produce a potent pan antagonist has opened up new avenues for the design of opioid ligands with desired polypharmacological profiles. The detailed SAR data presented in this guide serves as a valuable resource for researchers in the field of opioid pharmacology and drug discovery, facilitating the rational design of novel therapeutics with tailored activities at the opioid receptors.

References

In Vitro Characterization of AT-076: A Pan-Opioid Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of AT-076, a novel pan-opioid receptor antagonist. This compound demonstrates high affinity for all four opioid receptor subtypes: mu (μ), delta (δ), kappa (κ), and the nociceptin (B549756)/orphanin FQ (NOP) receptor.[1][2] This document summarizes its binding affinity and functional antagonism, details the experimental protocols used for its characterization, and visualizes key pathways and workflows.

Binding Affinity Profile of this compound

This compound's binding affinity for human opioid receptors was determined through competitive radioligand displacement assays using membranes from Chinese Hamster Ovary (CHO) cells stably transfected with the respective human receptors.[3] The resulting inhibition constant (Ki) values demonstrate nanomolar affinity across all four receptor subtypes, establishing this compound as a true "pan" antagonist.[1][4]

Table 1: this compound Binding Affinity (Ki) at Opioid Receptors

| Receptor Subtype | Radioligand Used | Ki (nM) | Citation |

| Mu (MOP) | [³H]DAMGO | 1.67 | |

| Kappa (KOP) | [³H]U69,593 | 1.14 | |

| Nociceptin (NOP) | [³H]N/OFQ | 1.75 | |

| Delta (DOP) | [³H]Cl-DPDPE | 19.6 |

Functional Antagonism

The functional activity of this compound was assessed to determine its intrinsic efficacy and antagonist potency. These studies confirm that this compound is a silent antagonist, meaning it does not produce any intrinsic agonist activity upon binding to the receptors. Its antagonist potency was quantified using Schild analysis in [³⁵S]GTPγS functional assays.

Mechanism of Antagonism

This compound exhibits a mixed mechanism of antagonism across the opioid receptor family. It behaves as a competitive antagonist at the μ-opioid and δ-opioid receptors. Conversely, it acts as a noncompetitive antagonist at the κ-opioid and nociceptin receptors.

Antagonist Potency

The antagonist potency (pA₂) of this compound was determined by its ability to shift the concentration-response curve of a standard agonist in the [³⁵S]GTPγS binding assay.

Table 2: this compound Antagonist Potency (pA₂) at Opioid Receptors

| Receptor Subtype | Standard Agonist | pA₂ Value | Citation |

| Mu (MOP) | DAMGO | Data not specified in reviewed abstracts | |

| Kappa (KOP) | U69,593 | Data not specified in reviewed abstracts | |

| Nociceptin (NOP) | N/OFQ | Data not specified in reviewed abstracts | |

| Delta (DOP) | DPDPE | Data not specified in reviewed abstracts |

Note: While the specific pA₂ values were not available in the abstracts, the studies confirm that for analogs with a binding affinity (Ki) under 50 nM, antagonist potencies were determined via Schild analysis.

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o). Agonist binding triggers a conformational change, leading to the dissociation of Gα and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, while the Gβγ subunits can modulate ion channels, such as activating G-protein-gated inwardly rectifying potassium (GIRK) channels. This compound antagonizes these effects by preventing agonist binding and subsequent receptor activation.

Caption: General opioid receptor signaling pathway blocked by this compound.

Radioligand Binding Assay Workflow

This assay quantifies the affinity of a test compound (this compound) by measuring its ability to displace a specific radiolabeled ligand from its receptor.

Caption: Workflow for determining binding affinity (Ki) via radioligand assay.

[³⁵S]GTPγS Functional Assay Workflow

This functional assay measures the activation of G-proteins, a primary step in opioid receptor signaling. Antagonists are characterized by their ability to block agonist-stimulated [³⁵S]GTPγS binding.

Caption: Workflow for determining antagonist potency (pA₂) via [³⁵S]GTPγS assay.

Experimental Protocols

Radioligand Competition Binding Assays

This protocol is adapted from procedures used for characterizing this compound and its analogs.

-

Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably transfected with the human mu, delta, kappa, or nociceptin opioid receptor are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer. Protein concentration is determined via a standard method like the Bradford assay.

-

Assay Conditions: Assays are performed in a final volume of 1 mL of 50 mM Tris-HCl buffer (pH 7.4).

-

Incubation: Cell membranes (approx. 20 µg of protein) are incubated with a specific radioligand and varying concentrations of the test compound (this compound). The radioligands and typical concentrations are:

-

MOP: [³H]DAMGO

-

KOP: [³H]U69,593 (e.g., 0.4 nM)

-

DOP: [³H]diprenorphine (e.g., 0.2 nM) or [³H]Cl-DPDPE

-

NOP: [³H]N/OFQ

-

-

Equilibrium: The mixture is incubated for 60 minutes at 25°C to reach binding equilibrium.

-

Nonspecific Binding: Nonspecific binding is determined in parallel incubations containing an excess of a non-radiolabeled standard antagonist (e.g., 10 µM U69,593 or 1 µM diprenorphine).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B), separating the membrane-bound radioligand from the free radioligand. Filters are washed with ice-cold buffer to remove unbound radioactivity.

-

Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined from concentration-response curves. The IC₅₀ values are then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This protocol measures G-protein activation following receptor stimulation and is used to assess the intrinsic activity and antagonist potency of compounds like this compound.

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, 3 mM MgSO₄, 0.2 mM EGTA, and 100 mM NaCl, pH 7.4.

-

Incubation (Antagonist Mode):

-

Cell membranes are pre-incubated with multiple concentrations of the antagonist (this compound).

-

A standard agonist for the specific receptor is added at a concentration that produces approximately 80-90% of its maximal effect (EC₈₀-EC₉₀).

-

The reaction is initiated by adding [³⁵S]GTPγS (e.g., 50-100 pM) and GDP (e.g., 3-30 µM).

-

-

Equilibrium: The mixture is incubated for 45-60 minutes at 30°C.

-

Nonspecific Binding: Nonspecific binding is determined in the presence of excess unlabeled GTPγS (e.g., 10 µM).

-

Filtration and Quantification: The process is identical to that described in the radioligand binding assay.

-

Data Analysis:

-

Intrinsic Activity: To confirm this compound is a silent antagonist, it is tested alone (without an agonist) across a range of concentrations. No stimulation of [³⁵S]GTPγS binding above basal levels indicates a lack of agonist activity.

-

Antagonist Potency: The ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding is used to generate dose-response curves for the agonist in the presence of different fixed concentrations of the antagonist. The resulting rightward shift in the agonist's EC₅₀ is analyzed using a Schild plot to determine the pA₂ value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Probing ligand recognition of the opioid pan antagonist this compound at nociceptin, kappa, mu, and delta opioid receptors through structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Probing ligand recognition of the opioid pan antagonist this compound at nociceptin, kappa, mu, and delta opioid receptors through structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [medbox.iiab.me]

In Vitro Characterization of AT-076: A Pan-Opioid Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of AT-076, a novel pan-opioid receptor antagonist. This compound demonstrates high affinity for all four opioid receptor subtypes: mu (μ), delta (δ), kappa (κ), and the nociceptin/orphanin FQ (NOP) receptor.[1][2] This document summarizes its binding affinity and functional antagonism, details the experimental protocols used for its characterization, and visualizes key pathways and workflows.

Binding Affinity Profile of this compound

This compound's binding affinity for human opioid receptors was determined through competitive radioligand displacement assays using membranes from Chinese Hamster Ovary (CHO) cells stably transfected with the respective human receptors.[3] The resulting inhibition constant (Ki) values demonstrate nanomolar affinity across all four receptor subtypes, establishing this compound as a true "pan" antagonist.[1][4]

Table 1: this compound Binding Affinity (Ki) at Opioid Receptors

| Receptor Subtype | Radioligand Used | Ki (nM) | Citation |

| Mu (MOP) | [³H]DAMGO | 1.67 | |

| Kappa (KOP) | [³H]U69,593 | 1.14 | |

| Nociceptin (NOP) | [³H]N/OFQ | 1.75 | |

| Delta (DOP) | [³H]Cl-DPDPE | 19.6 |

Functional Antagonism

The functional activity of this compound was assessed to determine its intrinsic efficacy and antagonist potency. These studies confirm that this compound is a silent antagonist, meaning it does not produce any intrinsic agonist activity upon binding to the receptors. Its antagonist potency was quantified using Schild analysis in [³⁵S]GTPγS functional assays.

Mechanism of Antagonism

This compound exhibits a mixed mechanism of antagonism across the opioid receptor family. It behaves as a competitive antagonist at the μ-opioid and δ-opioid receptors. Conversely, it acts as a noncompetitive antagonist at the κ-opioid and nociceptin receptors.

Antagonist Potency

The antagonist potency (pA₂) of this compound was determined by its ability to shift the concentration-response curve of a standard agonist in the [³⁵S]GTPγS binding assay.

Table 2: this compound Antagonist Potency (pA₂) at Opioid Receptors

| Receptor Subtype | Standard Agonist | pA₂ Value | Citation |

| Mu (MOP) | DAMGO | Data not specified in reviewed abstracts | |

| Kappa (KOP) | U69,593 | Data not specified in reviewed abstracts | |

| Nociceptin (NOP) | N/OFQ | Data not specified in reviewed abstracts | |

| Delta (DOP) | DPDPE | Data not specified in reviewed abstracts |

Note: While the specific pA₂ values were not available in the abstracts, the studies confirm that for analogs with a binding affinity (Ki) under 50 nM, antagonist potencies were determined via Schild analysis.

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o). Agonist binding triggers a conformational change, leading to the dissociation of Gα and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, while the Gβγ subunits can modulate ion channels, such as activating G-protein-gated inwardly rectifying potassium (GIRK) channels. This compound antagonizes these effects by preventing agonist binding and subsequent receptor activation.

Caption: General opioid receptor signaling pathway blocked by this compound.

Radioligand Binding Assay Workflow

This assay quantifies the affinity of a test compound (this compound) by measuring its ability to displace a specific radiolabeled ligand from its receptor.

Caption: Workflow for determining binding affinity (Ki) via radioligand assay.

[³⁵S]GTPγS Functional Assay Workflow

This functional assay measures the activation of G-proteins, a primary step in opioid receptor signaling. Antagonists are characterized by their ability to block agonist-stimulated [³⁵S]GTPγS binding.

Caption: Workflow for determining antagonist potency (pA₂) via [³⁵S]GTPγS assay.

Experimental Protocols

Radioligand Competition Binding Assays

This protocol is adapted from procedures used for characterizing this compound and its analogs.

-

Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably transfected with the human mu, delta, kappa, or nociceptin opioid receptor are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer. Protein concentration is determined via a standard method like the Bradford assay.

-

Assay Conditions: Assays are performed in a final volume of 1 mL of 50 mM Tris-HCl buffer (pH 7.4).

-

Incubation: Cell membranes (approx. 20 µg of protein) are incubated with a specific radioligand and varying concentrations of the test compound (this compound). The radioligands and typical concentrations are:

-

MOP: [³H]DAMGO

-

KOP: [³H]U69,593 (e.g., 0.4 nM)

-

DOP: [³H]diprenorphine (e.g., 0.2 nM) or [³H]Cl-DPDPE

-

NOP: [³H]N/OFQ

-

-

Equilibrium: The mixture is incubated for 60 minutes at 25°C to reach binding equilibrium.

-

Nonspecific Binding: Nonspecific binding is determined in parallel incubations containing an excess of a non-radiolabeled standard antagonist (e.g., 10 µM U69,593 or 1 µM diprenorphine).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B), separating the membrane-bound radioligand from the free radioligand. Filters are washed with ice-cold buffer to remove unbound radioactivity.

-

Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined from concentration-response curves. The IC₅₀ values are then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This protocol measures G-protein activation following receptor stimulation and is used to assess the intrinsic activity and antagonist potency of compounds like this compound.

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, 3 mM MgSO₄, 0.2 mM EGTA, and 100 mM NaCl, pH 7.4.

-

Incubation (Antagonist Mode):

-

Cell membranes are pre-incubated with multiple concentrations of the antagonist (this compound).

-

A standard agonist for the specific receptor is added at a concentration that produces approximately 80-90% of its maximal effect (EC₈₀-EC₉₀).

-

The reaction is initiated by adding [³⁵S]GTPγS (e.g., 50-100 pM) and GDP (e.g., 3-30 µM).

-

-

Equilibrium: The mixture is incubated for 45-60 minutes at 30°C.

-

Nonspecific Binding: Nonspecific binding is determined in the presence of excess unlabeled GTPγS (e.g., 10 µM).

-

Filtration and Quantification: The process is identical to that described in the radioligand binding assay.

-

Data Analysis:

-

Intrinsic Activity: To confirm this compound is a silent antagonist, it is tested alone (without an agonist) across a range of concentrations. No stimulation of [³⁵S]GTPγS binding above basal levels indicates a lack of agonist activity.

-

Antagonist Potency: The ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding is used to generate dose-response curves for the agonist in the presence of different fixed concentrations of the antagonist. The resulting rightward shift in the agonist's EC₅₀ is analyzed using a Schild plot to determine the pA₂ value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Probing ligand recognition of the opioid pan antagonist this compound at nociceptin, kappa, mu, and delta opioid receptors through structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Probing ligand recognition of the opioid pan antagonist this compound at nociceptin, kappa, mu, and delta opioid receptors through structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [medbox.iiab.me]

AT-076: A Technical Guide for Opioid Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-076 is a novel and potent research tool for investigating opioid receptor signaling. It is distinguished as the first small-molecule "pan" antagonist, exhibiting high nanomolar affinity for all four opioid receptor subtypes: mu (μ), delta (δ), kappa (κ), and nociceptin (B549756)/orphanin FQ (NOP).[1][2][3][4] This comprehensive antagonist profile makes this compound an invaluable asset for dissecting the complex pharmacology of the opioid system.

This technical guide provides an in-depth overview of this compound, including its binding characteristics, functional effects, and detailed experimental protocols for its use in opioid signaling research.

Core Data Presentation

The binding affinities and antagonist potencies of this compound have been determined through rigorous radioligand binding and functional assays. The key quantitative data are summarized in the table below for easy comparison.

| Receptor | Binding Affinity (Ki, nM) | Antagonist Potency (Ke, nM) | Mechanism of Antagonism |

| Mu (MOP) | 1.67 ± 0.6 | 3-6 fold more potent than JDTic | Competitive |

| Delta (DOP) | 19.6 ± 1.3 | 3-6 fold more potent than JDTic | Competitive |

| Kappa (KOP) | 1.14 ± 0.63 | 4.30 | Noncompetitive |

| Nociceptin (NOP) | 1.75 ± 0.74 | 30 | Noncompetitive |

Data compiled from Zaveri et al., 2015.[1]

Signaling Pathways and Mechanism of Action

This compound acts as a silent antagonist at all four opioid receptors, meaning it does not elicit an intrinsic response upon binding. Its mechanism of action varies between receptor subtypes. At the mu and delta opioid receptors, this compound behaves as a competitive antagonist , directly competing with agonists for the same binding site. In contrast, at the kappa and nociceptin receptors, it exhibits noncompetitive antagonism , suggesting it binds to a site distinct from the agonist binding pocket, thereby preventing receptor activation through an allosteric mechanism.

The canonical signaling pathway for opioid receptors involves coupling to inhibitory G proteins (Gi/o). Activation of these receptors by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Furthermore, opioid receptor activation can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinases (ERK1/2). As a pan antagonist, this compound is expected to block these agonist-induced signaling events across all four receptor types.

Figure 1: General opioid signaling pathway and the antagonistic action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound and other opioid ligands. These protocols are provided as a guide for researchers and can be adapted based on specific experimental needs and available resources.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Materials:

-

Cell membranes expressing the opioid receptor of interest (MOP, DOP, KOP, or NOP)

-

Radioligand specific for the receptor (e.g., [³H]DAMGO for MOP, [³H]DPDPE for DOP, [³H]U69,593 for KOP, [³H]nociceptin for NOP)

-

This compound or other test compounds

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer

-

50 µL of the specific radioligand at a concentration near its Kd

-

50 µL of this compound at various concentrations

-

50 µL of cell membrane preparation (50-100 µg protein)

-

-

For non-specific binding control wells, add a high concentration of a known non-radiolabeled ligand instead of the test compound.

-

Incubate the plate at 25°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Figure 2: Workflow for a typical radioligand binding assay.

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G proteins following receptor stimulation by an agonist and can be used to determine the antagonist potency (Ke) of a compound.

Materials:

-

Cell membranes expressing the opioid receptor of interest

-

[³⁵S]GTPγS

-

GDP

-

A known opioid agonist for the receptor of interest

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of this compound and the agonist.

-

In a 96-well plate, add in the following order:

-

25 µL of assay buffer

-

25 µL of this compound at various concentrations

-

50 µL of cell membrane preparation (10-20 µg protein)

-

50 µL of GDP (final concentration 10-30 µM)

-

-

Pre-incubate the plate at 30°C for 15 minutes.

-

Add 50 µL of the agonist at its EC₉₀ concentration.

-

Initiate the binding reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.1-0.2 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and quantify radioactivity using a scintillation counter.

-

For competitive antagonism, perform a Schild analysis by constructing agonist dose-response curves in the presence of increasing concentrations of this compound to determine the Ke value. For noncompetitive antagonism, observe the insurmountable depression of the agonist's maximal effect.

Schild Analysis for Competitive Antagonism

To confirm competitive antagonism and determine the antagonist's equilibrium dissociation constant (Kb), a Schild analysis is performed.

Procedure:

-

Generate multiple agonist concentration-response curves in the absence and presence of several fixed concentrations of the competitive antagonist (this compound for MOP and DOP).

-

Calculate the dose ratio (DR) for each antagonist concentration. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

-

A linear regression of the data should yield a slope not significantly different from 1 for a competitive antagonist.

-

The x-intercept of the regression line provides the pA₂, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. For a competitive antagonist, the pA₂ is equal to the pKb.

Figure 3: Logical workflow for performing a Schild analysis.

Conclusion

This compound represents a powerful and versatile tool for the study of opioid receptor pharmacology. Its unique pan-antagonist profile, with distinct mechanisms of action at different receptor subtypes, allows for a nuanced investigation of opioid signaling pathways. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies to further unravel the complexities of the opioid system.

References

AT-076: A Technical Guide for Opioid Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-076 is a novel and potent research tool for investigating opioid receptor signaling. It is distinguished as the first small-molecule "pan" antagonist, exhibiting high nanomolar affinity for all four opioid receptor subtypes: mu (μ), delta (δ), kappa (κ), and nociceptin/orphanin FQ (NOP).[1][2][3][4] This comprehensive antagonist profile makes this compound an invaluable asset for dissecting the complex pharmacology of the opioid system.